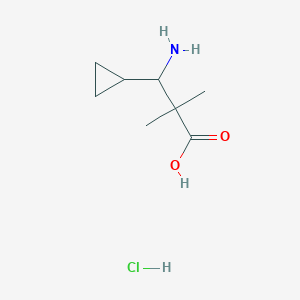
3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is achieved from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction as a key step . Similarly, 3-amino-3-vinylpropanoic acid hydrochloride is obtained from 4-acetoxyazetidin-2-one in three steps, including ozonolysis . These methods suggest that the synthesis of the compound may also involve cycloaddition reactions and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of the compound "3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid; hydrochloride" would be expected to feature a cyclopropyl group attached to a central carbon atom, which is also connected to an amino group and a carboxylic acid group, with two methyl groups providing steric hindrance. This structure is somewhat analogous to the optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is synthesized via cycloalkylation and Hofmann rearrangement . The presence of the cyclopropyl group and the steric hindrance from the methyl groups would likely confer conformational constraints on the molecule.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the presence of the amino and carboxylic acid functional groups. For example, the amino group could participate in transpeptidation reactions, as seen in the differentiation of carboxyl groups in the synthesis of amino-differentiated diaminopimelic acid (DAP) . The carboxylic acid group could be involved in esterification or amidation reactions, as is common for carboxylic acids in peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid; hydrochloride" would likely include high polarity due to the presence of the amino and carboxylic acid groups, which would also confer solubility in water and other polar solvents. The compound's chiral centers, as seen in the synthesis of chiral 1-amino-2,2-dimethylcyclopropanecarboxylic acids , would allow for optical activity, and the presence of the cyclopropyl group could affect the compound's conformational stability and reactivity.
科学的研究の応用
Application in Anticancer Research
A series of compounds, including those structurally related to 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride, were synthesized and examined for their antiproliferative and apoptotic activities, particularly against colon cancer cells. These compounds were found to selectively inhibit the proliferation of colon cancer cells, with specific compounds exhibiting high inhibitory activity. The study highlighted the potential of these compounds to act through the HSP90 and TRAP1 mediated signaling pathway, showcasing their relevance in cancer treatment research (Rayes et al., 2020).
Application in Synthesis of Novel Compounds
A study focused on the synthesis of new 1,1-dimethylpropargylamine surrogates, including 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides. These compounds were prepared from cyclopropylacetylene and underwent further transformation into ethynyl-extended aminocyclopropanecarboxylic acid, highlighting the versatility of these compounds in the synthesis of novel chemical entities (Kozhushkov et al., 2010).
Role in HDAC Inhibition
A significant number of studies have synthesized and evaluated various derivatives structurally related to 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride for their role as histone deacetylase inhibitors (HDACIs). These compounds demonstrated notable antiproliferative activity and potential as HDAC inhibitors, positioning them as promising candidates for therapeutic applications, particularly in cancer treatment (Rayes et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6(9)5-3-4-5;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAHJBNBPPCSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

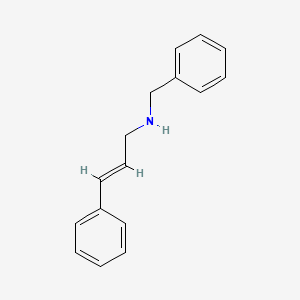
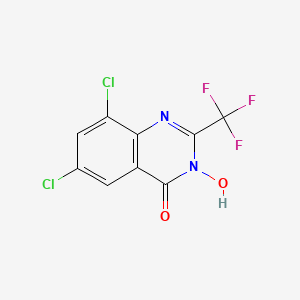
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)
![1-(6-Chloro-5-methylpyridin-3-yl)sulfonyl-4-[(dimethylamino)methyl]piperidin-4-ol](/img/structure/B3004333.png)
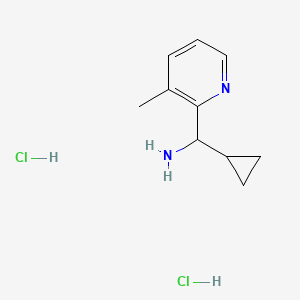
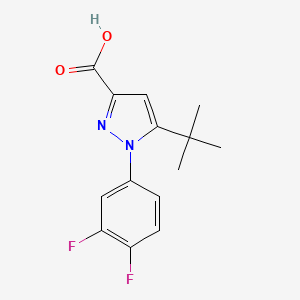
![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)
